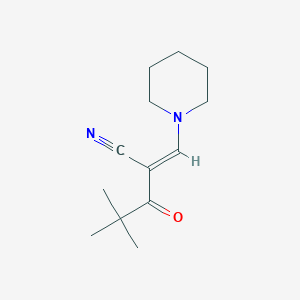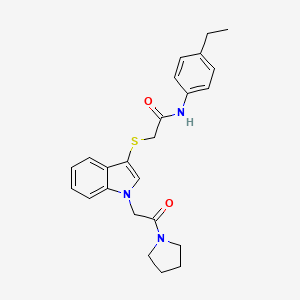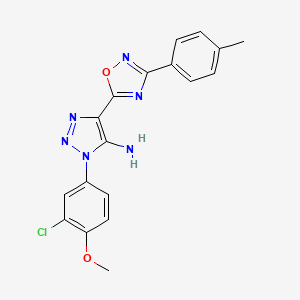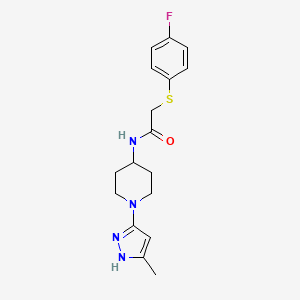
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(2,2-Dimethylpropanoyl)-3-piperidino-2-propenenitrile, also known as DMAPPN, is an important chemical compound that has been used in many different scientific research applications. It is a colorless, crystalline solid with a molecular weight of 206.29 g/mol and a melting point of 95-97 °C. DMAPPN is a versatile compound that can be used to synthesize a variety of other compounds. It is a valuable tool for scientists to use in their research and experiments.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of drugs due to their significant role in the pharmaceutical industry. The derivatives of piperidine, including the compound , have been studied for their potential in drug discovery and development.
Anticancer Agents: Piperidine derivatives have been explored for their anticancer properties. They are being utilized in different ways as anticancer agents, showing promise in the inhibition of cancer cell growth and metastasis .
Antiviral and Antimicrobial Agents: These compounds also exhibit antiviral and antimicrobial activities. Research has shown that piperidine derivatives can be effective against a range of viral and bacterial infections .
Analgesic and Anti-inflammatory Agents: The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for the treatment of pain and inflammation. They have been used to develop drugs that can alleviate these conditions .
Antihypertensive Agents: Piperidine derivatives have been investigated for their potential use as antihypertensive agents. They may play a role in managing high blood pressure and related cardiovascular conditions .
Neuroprotective Agents: There is interest in the neuroprotective effects of piperidine derivatives. They could contribute to the treatment of neurodegenerative diseases like Alzheimer’s disease .
Antipsychotic Agents: These compounds have been studied for their antipsychotic effects, which could be beneficial in treating psychiatric disorders .
Chemical Synthesis Applications
Piperidine derivatives are important synthetic blocks for constructing various organic compounds. They are used extensively in organic synthesis due to their versatility and reactivity.
Catalysis: Piperidine derivatives can act as catalysts in chemical reactions, facilitating the synthesis of complex molecules .
Building Blocks for Organic Synthesis: The compound can serve as a building block for the synthesis of a wide range of organic molecules, including medicinal products .
Biological Activity Research
Piperidine derivatives are used in the study of biological activity. They are important tools in understanding the mechanisms of action of various biological processes.
Binding Affinity Studies: These compounds can be used to study binding affinities in biological systems, which is crucial for drug design and development .
Enzyme Inhibition Studies: Piperidine derivatives are investigated for their ability to inhibit enzymes, which can lead to the development of new therapeutic agents .
Material Science Applications
The structural properties of piperidine derivatives make them suitable for applications in material science.
Organic Electronics: Piperidine derivatives can be used in the development of organic electronic materials due to their conductive properties .
Polymer Chemistry: They can also be incorporated into polymers to enhance their properties or to impart new functionalities .
Eigenschaften
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-(piperidin-1-ylmethylidene)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)11(9-14)10-15-7-5-4-6-8-15/h10H,4-8H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMJCNQGZIVMG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N1CCCCC1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]morpholine;hydrochloride](/img/structure/B2971033.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)

![4-bromo-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2971040.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone](/img/structure/B2971041.png)
![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)
![5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2971052.png)

